molecular formula C19H14ClN3O3 B14630971 2-(((2-Anilino-5-nitrophenyl)imino)methyl)-4-chlorophenol CAS No. 55720-17-7

2-(((2-Anilino-5-nitrophenyl)imino)methyl)-4-chlorophenol

Cat. No.: B14630971
CAS No.: 55720-17-7
M. Wt: 367.8 g/mol
InChI Key: DODXTGIPQUXGMJ-UHFFFAOYSA-N
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Description

2-(((2-Anilino-5-nitrophenyl)imino)methyl)-4-chlorophenol is a complex organic compound with a unique structure that includes an aniline group, a nitro group, and a chlorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Anilino-5-nitrophenyl)imino)methyl)-4-chlorophenol typically involves the reaction of 2-anilino-5-nitrobenzaldehyde with 4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Anilino-5-nitrophenyl)imino)methyl)-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chlorophenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to various substituted phenol derivatives.

Scientific Research Applications

2-(((2-Anilino-5-nitrophenyl)imino)methyl)-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(((2-Anilino-5-nitrophenyl)imino)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-Anilino-5-nitrophenyl)imino)methyl)-6-methoxyphenol
  • 2-(((2-Anilino-5-nitrophenyl)imino)methyl)-phenol

Uniqueness

2-(((2-Anilino-5-nitrophenyl)imino)methyl)-4-chlorophenol is unique due to the presence of the chlorophenol group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55720-17-7

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

2-[(2-anilino-5-nitrophenyl)iminomethyl]-4-chlorophenol

InChI

InChI=1S/C19H14ClN3O3/c20-14-6-9-19(24)13(10-14)12-21-18-11-16(23(25)26)7-8-17(18)22-15-4-2-1-3-5-15/h1-12,22,24H

InChI Key

DODXTGIPQUXGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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